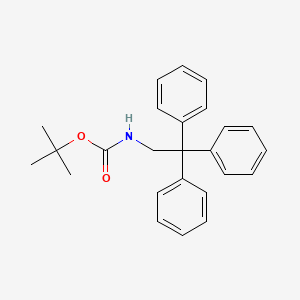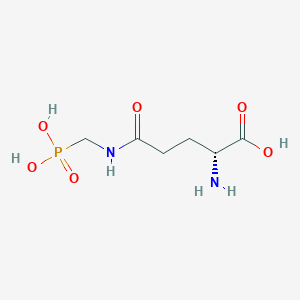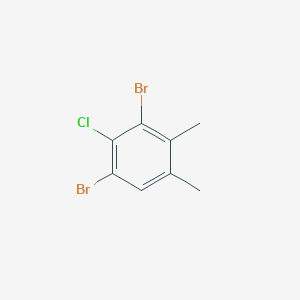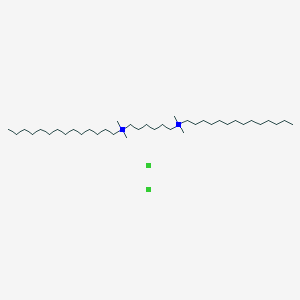
1,16-Difluorohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,16-Difluorohexadecane is a chemical compound with the molecular formula C₁₆H₃₂F₂ It is a member of the alkane family, characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a hexadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,16-Difluorohexadecane can be synthesized through several methods. One common approach involves the fluorination of hexadecane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,16-Difluorohexadecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of hexadecane or partially fluorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Major Products:
Substitution: Formation of hexadecane derivatives with different functional groups.
Oxidation: Production of hexadecanol, hexadecanal, or hexadecanoic acid.
Reduction: Formation of hexadecane or partially fluorinated hexadecane.
Aplicaciones Científicas De Investigación
1,16-Difluorohexadecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of fluorination on the physical and chemical properties of alkanes.
Biology: Investigated for its potential interactions with biological membranes and proteins due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a building block for designing fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty materials, lubricants, and surfactants with enhanced properties.
Mecanismo De Acción
The mechanism by which 1,16-Difluorohexadecane exerts its effects is primarily related to its fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the compound’s reactivity and interactions with other molecules. The fluorine atoms can participate in hydrogen bonding, alter the compound’s lipophilicity, and affect its metabolic stability. These properties make this compound a valuable tool in studying molecular interactions and designing new materials.
Comparación Con Compuestos Similares
1,16-Dichlorohexadecane: Similar structure but with chlorine atoms instead of fluorine.
1,16-Dibromohexadecane: Contains bromine atoms, leading to different reactivity and properties.
Hexadecane: The parent hydrocarbon without any halogen substitution.
Uniqueness: 1,16-Difluorohexadecane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to its chloro, bromo, and non-halogenated counterparts
Propiedades
Número CAS |
408-41-3 |
|---|---|
Fórmula molecular |
C16H32F2 |
Peso molecular |
262.42 g/mol |
Nombre IUPAC |
1,16-difluorohexadecane |
InChI |
InChI=1S/C16H32F2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 |
Clave InChI |
ZFLGLTJLVNUUIO-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCF)CCCCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)

![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)


![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
